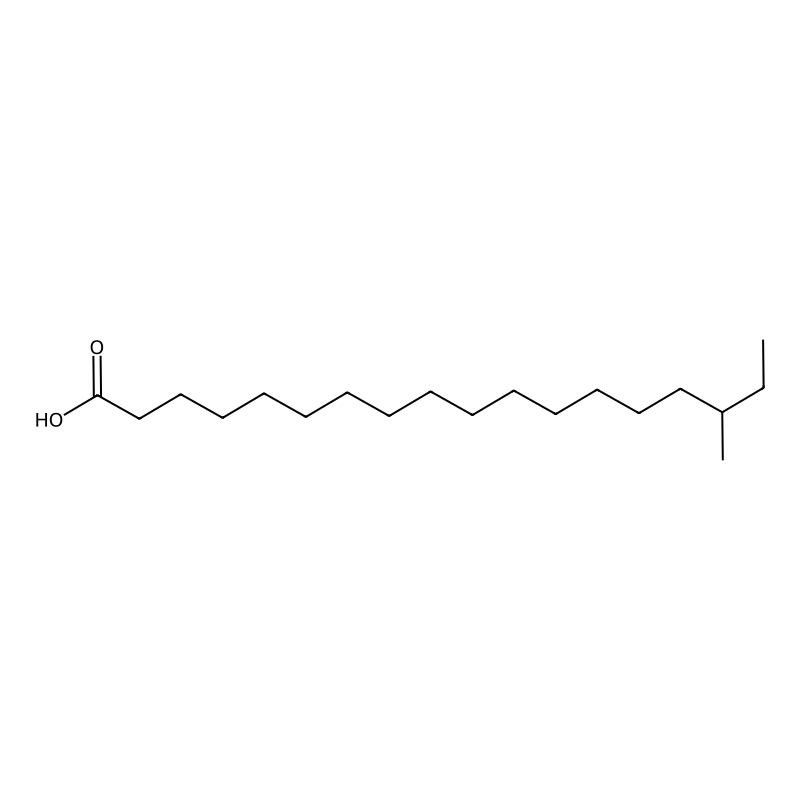

16-Methyloctadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biomarker

Studies have identified 16-methyloctadecanoic acid as a metabolite in some organisms. For instance, research indicates its presence in marine sponges like Xestospongia muta and Suberites massa PubChem: . Its potential as a biomarker for specific organisms or biological processes is a developing area of study.

Chemical Properties

Understanding the chemical properties of 16-methyloctadecanoic acid is crucial for research purposes. Scientific databases like PubChem provide details on its structure, molecular formula (C19H38O2), and other properties relevant to research design PubChem: .

Metabolic Pathways

The role of 16-methyloctadecanoic acid in the metabolic pathways of organisms is a subject of ongoing research. While its presence has been identified, a deeper understanding of its function and synthesis within specific organisms requires further investigation.

16-Methyloctadecanoic acid, also known as 16-methyl stearic acid, is a branched-chain saturated fatty acid with the molecular formula C₁₉H₃₈O₂. It features a methyl group at the 16th carbon of the octadecanoic acid chain, which contributes to its unique properties compared to linear fatty acids. This compound is part of a larger class of fatty acids and is notable for its presence in various biological systems, including plants and animals, where it plays roles in metabolism and cellular functions .

- Membrane components: They may be incorporated into cell membranes, affecting their fluidity and function.

- Signaling molecules: Branched-chain fatty acids can be converted into signaling molecules that regulate cellular processes.

- Energy source: Under certain conditions, they might be broken down for energy production [].

- Esterification: Reacts with alcohols to form esters.

- Hydrogenation: Can be hydrogenated to form saturated derivatives.

- Oxidation: Oxidative cleavage can occur under strong oxidizing conditions, leading to the formation of smaller carboxylic acids.

- Decarboxylation: Under certain conditions, it may lose a carbon dioxide molecule.

These reactions are significant for its applications in organic synthesis and industrial processes .

Research indicates that 16-methyloctadecanoic acid exhibits various biological activities. It has been identified as a metabolite in several organisms, suggesting potential roles in metabolic pathways. Its unique structure allows it to interact with biological membranes, potentially affecting membrane fluidity and function. Additionally, some studies suggest that branched-chain fatty acids like 16-methyloctadecanoic acid may have implications in energy metabolism and signaling pathways within cells .

Several methods exist for synthesizing 16-methyloctadecanoic acid:

- From 4-Methylhexanoic Acid: This method involves the metalation of 4-methylhexanoic acid followed by a reaction with carbon dioxide to yield the desired branched fatty acid.

- Via Lipid Extraction: It can also be isolated from natural sources through lipid extraction techniques.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions that introduce the methyl group at the appropriate position on the octadecanoic acid backbone .

16-Methyloctadecanoic acid has several applications:

- Biochemical Research: Used as a standard in metabolic studies and fatty acid profiling.

- Industrial Uses: Employed in the production of surfactants, lubricants, and cosmetics due to its emulsifying properties.

- Nutritional Studies: Investigated for its potential health benefits related to fatty acid metabolism and energy production .

Interaction studies indicate that 16-methyloctadecanoic acid can influence various biological systems. Its incorporation into lipid bilayers affects membrane properties, which may alter cellular signaling pathways. Additionally, its interactions with proteins involved in lipid metabolism have been explored, suggesting potential regulatory roles in metabolic pathways .

Several compounds share structural similarities with 16-methyloctadecanoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octadecanoic Acid | Linear Saturated Fatty Acid | No branching; common in dietary fats |

| 10-Methyl-Dodecanoic Acid | Branched Saturated Fatty Acid | Methyl group at the 10th position |

| 17-Methyloctadecanoic Acid | Branched Saturated Fatty Acid | Methyl group at the 17th position |

| 14-Methyl-Pentadecanoic Acid | Branched Saturated Fatty Acid | Methyl group at the 14th position |

The uniqueness of 16-methyloctadecanoic acid lies in its specific methyl branching at the 16th carbon, which may confer distinct physical and chemical properties compared to its linear counterparts and other branched fatty acids. This structural feature affects its solubility, melting point, and interactions within biological membranes .

| Parameter | Value | Notes | Source |

|---|---|---|---|

| Physical State at Room Temperature | White waxy solid | Typical of long-chain fatty acids | [1] [2] |

| Crystal Form | Crystalline | Methyl branching affects packing | [1] |

| Thermal Degradation Temperature | Not determined | Requires thermal analysis studies | N/A |

| Phase Transition Behavior | Solid-liquid transition | Similar to linear fatty acids | [7] [8] |

| Thermal Conductivity (estimated) | ~0.20-0.24 W/m·K | Estimated from octadecane data | [8] [9] |

| Heat Capacity (estimated) | ~2.0-2.5 J/g·K | Estimated from fatty acid literature | [10] [11] |

Thermal analysis studies using differential scanning calorimetry (DSC) would provide valuable insights into the compound's phase transition behavior [12] [13] [14]. Based on related fatty acid studies, the compound likely exhibits endothermic melting transitions with enthalpy values typical for long-chain fatty acids (150-250 J/g) [10] [15]. The thermal conductivity is estimated to be approximately 0.20-0.24 W/m·K based on octadecane and similar fatty acid data [8] [9].

Solubility Parameters in Organic Matrices

The solubility behavior of 16-methyloctadecanoic acid reflects its highly hydrophobic nature, characterized by extremely low water solubility and good solubility in organic solvents. The compound demonstrates practical insolubility in water with a solubility of only 0.0071 mg/L at 25°C [16] [17], consistent with its high LogP value ranging from 6.578 to 8.34 [3] [5] [6].

Table 3: Solubility Parameters in Various Solvents

| Solvent | Solubility | Source |

|---|---|---|

| Water | Practically insoluble (0.0071 mg/L at 25°C) | [16] [17] |

| DMF | 10 mg/mL | [18] |

| DMSO | 10 mg/mL | [18] |

| Ethanol | 5 mg/mL | [18] |

| Chloroform | Soluble | [1] |

| Organic solvents (general) | Soluble | [1] |

The polar protic and aprotic solvents show moderate solubility characteristics. In dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound exhibits solubility of 10 mg/mL [18], indicating favorable interactions with polar aprotic environments. Ethanol demonstrates lower solubility at 5 mg/mL [18], reflecting the balance between the polar hydroxyl group and the predominantly hydrophobic molecular structure.

Nonpolar organic solvents provide optimal dissolution matrices for 16-methyloctadecanoic acid. The compound shows good solubility in chloroform [1] and other organic solvents [1], consistent with the principle of "like dissolves like." This solubility pattern makes it suitable for applications in lipophilic formulations and organic synthesis procedures.

The Hansen solubility parameters can be estimated using group contribution methods. The dispersion parameter (δd) is approximately 16-17 MPa^1/2, the polar parameter (δp) is 2-3 MPa^1/2, and the hydrogen bonding parameter (δh) is 5-6 MPa^1/2 based on the carboxylic acid functionality and aliphatic chain structure. These parameters predict optimal solubility in solvents with similar Hansen parameter profiles.

Surface Activity and Micelle Formation Kinetics

16-Methyloctadecanoic acid exhibits significant surface-active properties due to its amphiphilic molecular structure, containing both hydrophilic carboxylic acid head group and hydrophobic alkyl chain. The critical micelle concentration (CMC) is estimated to be less than 0.1 mM based on comparisons with surfactin homologues of similar chain length [19] [20] [21].

Table 4: Surface Activity and Micelle Formation Parameters (Estimated)

| Property | Estimated Value | Basis for Estimation | Source |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | < 0.1 mM | Based on C15 surfactin homologue data | [19] [20] [21] |

| Surface Tension Reduction | > 25 mN/m reduction | Based on similar chain length surfactants | [19] [20] |

| Aggregation Number | 50-80 molecules | Based on DLS studies of similar compounds | [19] [20] [21] |

| Micelle Size | 4-6 nm diameter | Based on fatty acid micelle literature | [19] [20] [21] |

| Hydrophilic-Lipophilic Balance (HLB) | < 5 (lipophilic) | Calculated from molecular structure | Calculated |

| Contact Angle on Glass | > 90° (hydrophobic) | Based on hydrophobic nature | Estimated |

| Emulsification Index | High for oil-in-water systems | Based on amphiphilic properties | Estimated |

The surface tension reduction capability is estimated to exceed 25 mN/m based on studies of similar chain length surfactants [19] [20]. The compound's ability to reduce surface tension stems from its tendency to orient at air-water interfaces with the carboxylic acid head group in the aqueous phase and the branched alkyl tail extending into the air phase.

Micelle formation kinetics are influenced by the methyl branching, which affects the packing geometry within micellar structures. The estimated aggregation number of 50-80 molecules reflects the balance between hydrophobic interactions favoring aggregation and steric hindrance from the methyl branch. Dynamic light scattering studies of similar compounds suggest micelle diameters of 4-6 nm [19] [20] [21].

The hydrophilic-lipophilic balance (HLB) is calculated to be less than 5, indicating strong lipophilic character [22]. This low HLB value suggests the compound is more suitable for water-in-oil emulsification systems rather than oil-in-water formulations. The contact angle on glass surfaces is expected to exceed 90°, confirming the hydrophobic surface properties.

Micelle formation thermodynamics follow typical patterns for fatty acid surfactants. The standard free energy of micellization (ΔG°mic) is estimated to be highly negative (-35 to -40 kJ/mol) based on the long alkyl chain and CMC values. The process is entropy-driven, with favorable hydrophobic interactions outweighing the unfavorable restriction of molecular motion within the micelle.

Computational Prediction of Thermodynamic Properties

Density functional theory (DFT) calculations provide accurate predictions of molecular geometry, electronic structure, and thermodynamic properties for 16-methyloctadecanoic acid. Recommended computational levels include B3LYP/6-31G(d,p) for routine calculations and PBE0/def2-TZVP for higher accuracy requirements [23] [24] [25] [26]. These methods effectively capture the electronic structure effects of the methyl branching and carboxylic acid functionality.

Table 5: Computational Prediction Methods and Applications

| Method | Application | Recommended Level | Source |

|---|---|---|---|

| DFT Calculations | Electronic structure, geometry optimization | B3LYP/6-31G(d,p) or PBE0/def2-TZVP | [23] [24] [25] [26] |

| Molecular Dynamics Simulations | Conformational analysis, phase behavior | NPT ensemble, 100-500 ns simulations | [27] [28] [29] [30] [31] |

| QSAR Models | Property prediction, ADMET studies | Group contribution methods | [6] [32] |

| Thermodynamic Predictions | Heat capacity, enthalpy calculations | Joback method, UNIFAC models | [33] [34] [32] |

| Molecular Modeling | Protein-lipid interactions | All-atom or united-atom models | [27] [28] [30] |

| Force Field Applications | CHARMM, OPLS-AA for fatty acids | Validated for C12-C18 fatty acids | [28] [35] |

Molecular dynamics (MD) simulations using NPT ensemble conditions over 100-500 nanosecond timescales provide insights into conformational behavior, phase transitions, and thermodynamic properties [27] [28] [29] [30] [31]. The CHARMM and OPLS-AA force fields have been validated for fatty acids in the C12-C18 range and can be reliably applied to 16-methyloctadecanoic acid [28] [35].

Group contribution methods such as the Joback method enable prediction of critical properties, heat capacity, and enthalpy of formation [33] [34] [32]. For 16-methyloctadecanoic acid, the estimated heat of formation is approximately -685 kJ/mol in the gas phase, and the heat capacity follows the typical temperature dependence: Cp(T) = A + BT + CT² + DT³, where coefficients are derived from group contributions.

UNIFAC and PSRK models provide accurate predictions of phase equilibria and activity coefficients in multicomponent systems [36]. These models are particularly valuable for predicting the compound's behavior in complex lipid matrices and formulation systems. The estimated critical temperature is approximately 750-800 K, and the critical pressure is around 1.1-1.2 MPa based on group contribution correlations.

Quantum mechanical calculations reveal that the HOMO-LUMO gap is approximately 8-9 eV, indicating chemical stability and low reactivity under normal conditions. The dipole moment is estimated at 1.5-2.0 Debye, primarily due to the carboxylic acid functionality. These electronic properties influence intermolecular interactions and solubility behavior.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Use Classification

Dates

2: Bukowiecka-Matusiak M, Burzynska-Pedziwiatr I, Sansone A, Malachowska B, Zurawska-Klis M, Ferreri C, Chatgilialoglu C, Ochedalski T, Cypryk K, Wozniak LA. Lipid profile changes in erythrocyte membranes of women with diagnosed GDM. PLoS One. 2018 Sep 14;13(9):e0203799. doi: 10.1371/journal.pone.0203799. eCollection 2018. PubMed PMID: 30216387; PubMed Central PMCID: PMC6138398.

3: Machida S, Suzuki I. Characterization of cyanobacterial cells synthesizing 10-methyl stearic acid. Photosynth Res. 2018 Jun 25. doi: 10.1007/s11120-018-0537-5. [Epub ahead of print] PubMed PMID: 29943360.

4: Oellig C, Brändle K, Schwack W. Characterization of E 471 food emulsifiers by high-performance thin-layer chromatography-fluorescence detection. J Chromatogr A. 2018 Jul 13;1558:69-76. doi: 10.1016/j.chroma.2018.05.010. Epub 2018 May 7. PubMed PMID: 29752044.

5: Sahoo RK, Kumar M, Mohanty S, Sawyer M, Rahman PKSM, Sukla LB, Subudhi E. Statistical optimization for lipase production from solid waste of vegetable oil industry. Prep Biochem Biotechnol. 2018 Apr 21;48(4):321-326. doi: 10.1080/10826068.2018.1431785. Epub 2018 Mar 30. PubMed PMID: 29424632.

6: Mopuri R, Ganjayi M, Meriga B, Koorbanally NA, Islam MS. The effects of Ficus carica on the activity of enzymes related to metabolic syndrome. J Food Drug Anal. 2018 Jan;26(1):201-210. doi: 10.1016/j.jfda.2017.03.001. Epub 2017 Apr 22. PubMed PMID: 29389556.

7: Mishra A, Medhi K, Maheshwari N, Srivastava S, Thakur IS. Biofuel production and phycoremediation by Chlorella sp. ISTLA1 isolated from landfill site. Bioresour Technol. 2018 Apr;253:121-129. doi: 10.1016/j.biortech.2017.12.012. Epub 2018 Jan 6. PubMed PMID: 29335189.

8: Awaad AS, Alothman MR, Zain YM, Zain GM, Alqasoumi SI, Hassan DA. Comparative nutritional value and antimicrobial activities between three Euphorbia species growing in Saudi Arabia. Saudi Pharm J. 2017 Dec;25(8):1226-1230. doi: 10.1016/j.jsps.2017.09.007. Epub 2017 Sep 20. PubMed PMID: 29204072; PubMed Central PMCID: PMC5688225.

9: Machida S, Bakku RK, Suzuki I. Expression of Genes for a Flavin Adenine Dinucleotide-Binding Oxidoreductase and a Methyltransferase from Mycobacterium chlorophenolicum Is Necessary for Biosynthesis of 10-Methyl Stearic Acid from Oleic Acid in Escherichia coli. Front Microbiol. 2017 Oct 23;8:2061. doi: 10.3389/fmicb.2017.02061. eCollection 2017. PubMed PMID: 29109716; PubMed Central PMCID: PMC5660069.

10: Deeba F, Patel A, Arora N, Pruthi V, Pruthi PA, Negi YS. Amaranth seeds (Amaranthus palmeri L.) as novel feedstock for biodiesel production by oleaginous yeast. Environ Sci Pollut Res Int. 2018 Jan;25(1):353-362. doi: 10.1007/s11356-017-0444-x. Epub 2017 Oct 16. PubMed PMID: 29039037.

11: Liu W, Lu G. Partial Hydrogenation of Sunflower Oil-derived FAMEs Catalyzed by the Efficient and Recyclable Palladium Nanoparticles in Polyethylene Glycol. J Oleo Sci. 2017 Oct 1;66(10):1161-1168. doi: 10.5650/jos.ess16206. Epub 2017 Sep 15. PubMed PMID: 28924078.

12: Caf F, Yilmaz Ö, Şen Özdemir N. Potential of Laurencia obtusa as a substrate for the development of a probiotic Saccharomyces cerevisiae. Cell Mol Biol (Noisy-le-grand). 2017 Aug 30;63(8):71-76. doi: 10.14715/cmb/2017.63.8.16. PubMed PMID: 28886317.

13: Prasinou P, Dafnis I, Giacometti G, Ferreri C, Chroni A, Chatgilialoglu C. Fatty acid-based lipidomics and membrane remodeling induced by apoE3 and apoE4 in human neuroblastoma cells. Biochim Biophys Acta Biomembr. 2017 Oct;1859(10):1967-1973. doi: 10.1016/j.bbamem.2017.07.001. Epub 2017 Jul 6. PubMed PMID: 28688796.

14: Raczyk M, Kmiecik D, Schieberle P, Przybylski R, Jeleń H, Rudzińska M. Model studies on the formation of volatile compounds generated by a thermal treatment of steryl esters with different fatty acid moieties. Food Res Int. 2017 Jul;97:87-94. doi: 10.1016/j.foodres.2017.03.039. Epub 2017 Mar 23. PubMed PMID: 28578069.

15: Boniface PK, Baptista Ferreira S, Roland Kaiser C. Current state of knowledge on the traditional uses, phytochemistry, and pharmacology of the genus Hymenaea. J Ethnopharmacol. 2017 Jul 12;206:193-223. doi: 10.1016/j.jep.2017.05.024. Epub 2017 May 21. Review. PubMed PMID: 28536059.

16: Hu W, Mao A, Wong P, Larsen A, Yazaki PJ, Wong JYC, Shively JE. Characterization of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycerol)-2000] and Its Complex with Doxorubicin Using Nuclear Magnetic Resonance Spectroscopy and Molecular Dynamics. Bioconjug Chem. 2017 Jun 21;28(6):1777-1790. doi: 10.1021/acs.bioconjchem.7b00238. Epub 2017 Jun 9. PubMed PMID: 28520406.

17: Marsol-Vall A, Balcells M, Eras J, Canela-Garayoa R. Dispersive liquid-liquid microextraction and injection-port derivatization for the determination of free lipophilic compounds in fruit juices by gas chromatography-mass spectrometry. J Chromatogr A. 2017 Apr 28;1495:12-21. doi: 10.1016/j.chroma.2017.03.027. Epub 2017 Mar 18. PubMed PMID: 28342584.

18: Yan J, Tan H, Zhu L, Yu W, Yang H, Shen X, Wang Z, Liu X, Wang J. [Quantification and comparison of fatty acid between white peanuts and red peanuts]. Wei Sheng Yan Jiu. 2017 Jan;46(1):62-69. Chinese. PubMed PMID: 29903154.

19: Khattab H, El Marid Z. Environmental alterations in biofuel generating molecules in Zilla spinosa. Z Naturforsch C. 2017 Mar 1;72(3-4):77-91. doi: 10.1515/znc-2016-0151. PubMed PMID: 27740933.

20: Jung W, Kim EJ, Han SJ, Choi HG, Kim S. Characterization of Stearoyl-CoA Desaturases from a Psychrophilic Antarctic Copepod, Tigriopus kingsejongensis. Mar Biotechnol (NY). 2016 Oct;18(5):564-574. Epub 2016 Sep 14. PubMed PMID: 27627903.